molecular formula C8H12N2O B2936069 (4-(Dimethylamino)pyridin-2-yl)methanol CAS No. 14540-17-1

(4-(Dimethylamino)pyridin-2-yl)methanol

Cat. No. B2936069
CAS RN: 14540-17-1
M. Wt: 152.197
InChI Key: MUWKOLJQHBWLBI-UHFFFAOYSA-N
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Description

“(4-(Dimethylamino)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 and is a white to yellow solid . It is also known by its IUPAC name, [4-(dimethylamino)-2-pyridinyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 . This indicates the presence of a pyridine ring with a dimethylamino group and a methanol group attached to it.


Physical And Chemical Properties Analysis

“(4-(Dimethylamino)pyridin-2-yl)methanol” is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Molecular Docking Studies

Compounds like “(4-(Dimethylamino)pyridin-2-yl)methanol” may be used in molecular docking studies to predict the orientation of a molecule when bound to an enzyme or receptor site. This is crucial in drug design and understanding enzyme-substrate interactions .

C-Abl Inhibition for Parkinson’s Disease

Derivatives of pyridin-2-yl compounds have been explored as inhibitors of C-Abl, a protein kinase that is a therapeutic target for Parkinson’s disease .

Synthesis of Aromatic Ketones

These compounds can be involved in the synthesis of aromatic ketones through copper-catalyzed oxidation processes. This is significant in organic chemistry for creating complex molecules .

Continuous Flow Synthesis

The structural similarity suggests that “(4-(Dimethylamino)pyridin-2-yl)methanol” could be used in continuous flow synthesis to produce related compounds in a more environmentally friendly manner compared to traditional batch reactions .

properties

IUPAC Name

[4-(dimethylamino)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWKOLJQHBWLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Dimethylamino)pyridin-2-yl)methanol

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